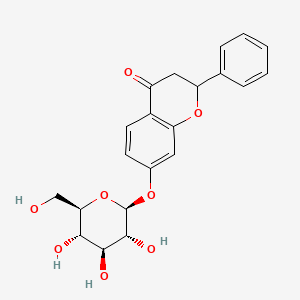

Flavanone 7-O-glucoside

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O8 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-13-14(23)9-15(28-16(13)8-12)11-4-2-1-3-5-11/h1-8,15,17-22,24-26H,9-10H2/t15?,17-,18-,19+,20-,21-/m1/s1 |

InChI Key |

HPMCYOSTTZQBAP-UZQFATADSA-N |

SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=CC=C4 |

Isomeric SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=CC=C4 |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Flavanone 7 O Glucoside

Botanical Sources and Biodiversity

Flavanone (B1672756) 7-O-glucosides have been identified in a diverse array of plant species, from common fruits to medicinal herbs. Their distribution highlights the biochemical diversity within and across plant families.

Citrus Species : The genus Citrus is a prominent source of flavanone glycosides, which are major contributors to the fruits' flavor and biological properties. researchgate.netsemmelweis.hunih.gov Key flavanone 7-O-glucosides, such as hesperetin-7-O-glucoside (hesperidin) and naringenin-7-O-glucoside, are abundant. researchgate.netoup.com Hesperidin (B1673128) is found in high concentrations in sweet oranges, lemons, and limes, while naringenin (B18129) and its glycosides are characteristic of grapefruit. researchgate.net The biosynthesis of these compounds is a crucial step in the formation of more complex flavonoid disaccharides that accumulate in the fruit. oup.comnih.gov

Salix Species (Willow) : The bark of various willow species is known to contain a range of phenolic compounds, including flavanones. nih.govorgprints.org Specifically, naringenin-7-O-glucoside has been identified in the bark of Salix daphnoides and Salix purpurea. ptfarm.plingentaconnect.com These compounds are part of a complex mixture of flavonoids and salicylic (B10762653) derivatives that contribute to the chemical profile of willow bark extracts. orgprints.orgingentaconnect.com

Echiochilon fruticosum : Phytochemical investigations of the aerial parts of Echiochilon fruticosum, a plant found in regions of Tunisia and Egypt, have led to the isolation of pinocembrin-7-glucoside. mdpi.comnih.govresearchgate.net This was the first time this flavanone glycoside was reported from this species, highlighting the potential for discovering these compounds in previously uninvestigated flora. mdpi.comnih.gov

Corn Silk (Zea mays) : Corn silk, the stigmas from the maize plant, is a rich source of flavonoids. nih.govmdpi.com Research has led to the identification of 6,4′-dihydroxy-3′-methoxyflavone-7-O-glucoside in corn silk extracts. researchgate.netresearchgate.net The flavonoid composition of corn silk can vary considerably among different genetic lines. researchgate.net

The following table summarizes the occurrence of specific Flavanone 7-O-Glucosides in the mentioned botanical sources.

Tissue-Specific Accumulation Patterns within Plants

The concentration of flavanone 7-O-glucosides is not uniform throughout the plant; rather, these compounds accumulate in specific tissues, a pattern often linked to their physiological function and developmental stage.

In Citrus species, the biosynthesis of flavanone glycosides is highly active in young, developing tissues. researchgate.net The highest activity of UDP-glucose:flavanone-7-O-glucosyl-transferase, a key enzyme in the formation of these compounds, was observed in the young leaves and fruits of Citrus maxima and Citrus mitis. researchgate.net This suggests that these compounds are synthesized early in tissue development, potentially playing a role in protecting the rapidly growing organs.

For Salix species, the bark is a primary site of accumulation for a variety of phenolic compounds, including flavanone glucosides. orgprints.orgptfarm.pl This localization is consistent with a defensive role, as the bark is the plant's first line of defense against external threats such as pathogens and herbivores.

In the case of Echiochilon fruticosum, the flavanone 7-O-glucoside pinocembrin-7-glucoside was isolated from the aerial parts of the plant, which include stems and leaves. mdpi.comnih.gov Flavonoids in corn silk are found in the stigmas and styles of the maize plant. researchgate.net Studies have also suggested that the concentration of phenolics and flavonoids can be higher in the top regions of the corn silk compared to the lower parts. mdpi.com In celery, flavonoid glycosides are distributed throughout the plant, having been detected in the seeds, leaves, and stalks. nih.govusda.gov

Influence of Environmental and Genetic Factors on this compound Content

The production and accumulation of flavanone 7-O-glucosides are dynamic processes influenced by both the plant's genetic makeup and a range of environmental stimuli. nih.govresearchgate.net

Genetic Factors: Different species and even different varieties or cultivars within the same species can exhibit significant variations in their flavonoid profiles. orgprints.org For instance, analyses of 40 different corn silk lines from various provinces in China revealed that the flavonoid content was significantly influenced by the genetic line. researchgate.net Similarly, the content of flavone (B191248) glycosides in celery seeds has been shown to differ based on their geographical origin, which points to the interplay of genetic and environmental factors. researchgate.net In Citrus, the specific types of flavanone glycosides that accumulate are genetically determined; for example, grapefruit is rich in naringin (B1676962) while sweet oranges contain high levels of hesperidin. researchgate.net

Environmental Factors: Abiotic stresses are known to modulate flavonoid biosynthesis. researchgate.net Factors such as UV radiation, temperature, and altitude can impact the levels of these compounds. researchgate.netmdpi.com Flavonoids are known to accumulate in the epidermal layers of leaves and stems, where they can provide protection against harmful UV light. researchgate.net Studies on other plants have shown that climate factors like temperature and sunshine duration can significantly influence the accumulation of flavonoid compounds. mdpi.commdpi.com For example, in Chinese prickly ash, regions with lower temperatures and higher wind speeds were found to be more conducive to flavonoid formation. mdpi.com While direct studies on flavanone 7-O-glucosides are more limited, the general principles of flavonoid regulation suggest that their content is actively managed by the plant in response to its environment. nih.gov The developmental stage of the plant is also a critical factor, as seen in Citrus, where the enzymatic activity for producing these glucosides is highest in young tissues. researchgate.net

The following table details research findings on factors influencing this compound content.

Biosynthesis and Metabolic Pathways of Flavanone 7 O Glucoside

General Flavonoid Biosynthetic Pathway Leading to Flavanones

The formation of flavanones is a central branch of the phenylpropanoid pathway, a major route for the synthesis of thousands of plant secondary metabolites. wikipedia.orgnih.gov The pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. wikipedia.orgnih.gov This molecule serves as a key precursor for flavonoid biosynthesis.

The first committed step is catalyzed by the enzyme Chalcone (B49325) Synthase (CHS). nih.govnih.gov CHS facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as a chalcone, specifically naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). nih.govoup.comresearchgate.net This chalcone, which has an open-chain structure with two phenyl rings, is the immediate precursor to flavanones. wikipedia.org

The subsequent step involves the intramolecular cyclization of the chalcone. This reaction is catalyzed by Chalcone Isomerase (CHI), which closes the heterocyclic C-ring to form the characteristic three-ring (C6-C3-C6) flavanone (B1672756) skeleton. nih.govnih.govresearchgate.net The product of this reaction, (2S)-naringenin, is a key flavanone that serves as a branch point for the synthesis of various other flavonoid classes, including the target compound, flavanone 7-O-glucoside. nih.govoup.com

Enzymatic Basis of 7-O-Glucosylation: Role of UDP-Glycosyltransferases (UGTs)

Glycosylation is a critical modification in flavonoid metabolism, enhancing their stability and solubility. The attachment of a glucose molecule to the 7-hydroxyl group of a flavanone is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose (UDP-Glc), to the flavonoid aglycone. acs.orgfrontiersin.org In many plants, particularly citrus, the 7-O-glucosylation of flavanones like naringenin and hesperetin (B1673127) is the initial and essential glycosylation step, preceding the formation of more complex disaccharides. nih.govcas.czoup.com

Flavanone 7-O-glucosyltransferases (F7GlcT) have been identified and characterized in various plant species. These enzymes often exhibit broad substrate specificity, with the ability to glucosylate different classes of flavonoids at the 7-hydroxyl position, but typically show a preference for certain aglycones. nih.govoup.com For instance, cell-free extracts from young leaves and fruits of Citrus species have demonstrated UDP-glucose:flavanone-7-O-glucosyl-transferase activity. researchgate.net In sweet orange (Citrus sinensis), a characterized UGT was able to glucosylate a wide range of substrates, including the flavanones hesperetin and naringenin, at their 7-hydroxyl sites. frontiersin.org Similarly, research on pummelo (Citrus grandis) identified four novel UGTs with extensive catalytic activity towards flavanones, flavones, and flavonols. nih.govoup.com Among these, one enzyme, CgUGT89AK1, showed particularly high catalytic efficiency. nih.gov

Several genes encoding flavonoid 7-O-glucosyltransferases have been isolated and functionally validated. In tea plants (Camellia sinensis), the gene CsUGT75L12 was identified to encode an enzyme that specifically transfers a glucose unit to the 7-OH position of flavonoids. acs.org In citrus, transcriptomic analysis of pummelo led to the screening of six novel flavonoid 7-O-glucosyltransferase genes (7GlcTs). nih.govoup.com Transient overexpression of two of these genes, CgUGT90A31 and CgUGT89AK1, resulted in an increased synthesis of flavonoid glycosides in pummelo leaves, confirming their role in vivo. nih.gov Another study in sweet orange identified the gene CsUGT76F1, which encodes an enzyme with flavonoid 7-O-glucosyltransferase activity, capable of producing compounds like quercetin (B1663063) 7-O-glucoside and kaempferol (B1673270) 7-O-glucoside when overexpressed in tobacco. frontiersin.org

Intermediary Metabolic Steps and Associated Enzymes (e.g., Chalcone Synthase, Chalcone Isomerase)

The production of the flavanone substrate for 7-O-glucosylation is dependent on two key enzymes that act sequentially.

Chalcone Synthase (CHS): As the first rate-limiting enzyme in the flavonoid pathway, CHS is pivotal. researchgate.net It belongs to the polyketide synthase superfamily and catalyzes the stepwise condensation of 4-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone. nih.govnih.gov The expression of CHS genes is often highest in young plant tissues, such as the early developmental stages of fruits, which correlates with high flavonoid accumulation. researchgate.netfrontiersin.org

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of the naringenin chalcone into (2S)-naringenin. oup.comresearchgate.net This step is crucial as it establishes the core flavanone structure. nih.gov While this cyclization can occur non-enzymatically, CHI ensures the rapid and stereospecific production of the (2S)-flavanone enantiomer, which is the form used in subsequent biosynthetic reactions. nih.gov In citrus, CHI enzymes have been shown to catalyze the reversible conversion of chalcones to their corresponding flavanones. researchgate.netfrontiersin.org

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

| Chalcone Synthase | CHS | Catalyzes the first committed step in flavonoid biosynthesis. | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcone into a flavanone. | Naringenin chalcone | (2S)-Naringenin |

| Flavanone 7-O-Glucosyltransferase | F7GlcT | Transfers a glucose moiety to the 7-hydroxyl group of a flavanone. | Flavanone (e.g., Naringenin), UDP-glucose | This compound (e.g., Prunin) |

Further Glycosylation and Modification of this compound in Plants (e.g., Rhamnosylation, Malonylation)

This compound often serves as an intermediate that undergoes further modification, leading to a greater diversity of flavonoid glycosides. The most common modification is the addition of a second sugar to the initial glucose moiety, a process known as rhamnosylation. nih.govfrontiersin.org

This step is catalyzed by rhamnosyltransferases and results in the formation of disaccharides that significantly impact the taste of fruits like citrus. cas.cz Two distinct rhamnosylation patterns are common:

Rhamnosylation at the 2"-position of the glucose is catalyzed by 1,2-rhamnosyltransferases (1,2RhaT). This leads to the formation of neohesperidosides, such as naringin (B1676962) and neohesperidin, which are typically bitter. nih.govfrontiersin.orgcas.cz

Rhamnosylation at the 6"-position of the glucose is catalyzed by 1,6-rhamnosyltransferases (1,6RhaT). This reaction produces rutinosides, such as narirutin (B1676964) and hesperidin (B1673128), which are generally tasteless. cas.czoup.comsemanticscholar.org

Besides rhamnosylation, other modifications such as malonylation can occur. Malonyltransferases can add a malonyl group to the sugar moiety of a flavonoid glycoside. genome.jpresearchgate.net This acylation is known to occur on the 6-position of the glucose unit in other flavonoid classes, although it is less commonly documented for flavanones compared to flavonols. researchgate.net

Extraction, Isolation, and Purification Methodologies for Flavanone 7 O Glucoside

Conventional Solvent Extraction Techniques

Conventional solvent extraction remains a foundational step in the isolation of flavanone (B1672756) 7-O-glucosides. These methods leverage the solubility of the target compounds in different solvents to separate them from the initial plant matrix.

Soxhlet Extraction: This continuous solid-liquid extraction technique is widely used for its efficiency. mdpi.comorganomation.com In a typical Soxhlet apparatus, a solvent, such as methanol (B129727) or ethanol (B145695), is heated, vaporized, and then condensed, allowing it to drip onto the solid plant material contained in a thimble. organomation.commdpi.com This process is repeated, ensuring a thorough extraction of the desired compounds. organomation.com The choice of solvent is crucial and is often determined by the polarity of the target flavanone glycosides. mdpi.com While effective, the prolonged heating in Soxhlet extraction can potentially lead to the degradation of thermolabile compounds. nih.gov

Liquid-Liquid Partitioning: Following an initial extraction, liquid-liquid partitioning is frequently employed to fractionate the crude extract based on the differential solubilities of its components in two immiscible liquid phases. organomation.com Typically, an aqueous extract is partitioned against an organic solvent of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol. mdpi.comscielo.br Flavanone glycosides, being polar due to the sugar moiety, tend to concentrate in the more polar solvents like ethyl acetate and n-butanol. scielo.br For instance, in the isolation of flavonoids from Echiochilon fruticosum, a crude methanol extract was dissolved in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. mdpi.com

Advanced Chromatographic Separation Approaches

Chromatography is indispensable for the isolation and purification of individual flavanone 7-O-glucosides from complex mixtures obtained after initial extraction. Various chromatographic techniques are utilized, each offering distinct advantages in terms of resolution, capacity, and efficiency.

Column Chromatography Techniques

Sephadex LH-20: This size-exclusion chromatography medium is extensively used for the purification of flavonoids. nih.govnih.gov Sephadex LH-20 separates molecules based on their size, but also exhibits partitioning and adsorption effects, making it effective for separating flavonoid glycosides from other phenolic compounds. nih.govresearchgate.net Methanol is a common eluent, though combinations with water, chloroform, or dichloromethane (B109758) are also used to achieve better separation. nih.govkoreascience.kr For example, a fraction from a silica (B1680970) gel column was subjected to Sephadex LH-20 using methanol to yield specific flavonoid glucosides. tandfonline.com A comprehensive review highlighted that Sephadex LH-20 has been instrumental in isolating numerous flavonoids, including 18 different flavanones. nih.govresearchgate.net

Reversed-Phase Silica Gel (RP-18): Reversed-phase chromatography is a powerful technique for separating polar compounds like flavanone glycosides. The stationary phase, typically silica gel modified with C18 alkyl chains, is nonpolar, while the mobile phase is polar (e.g., a mixture of methanol or acetonitrile (B52724) and water). nih.govmdpi.com Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. This method is frequently used in the final purification steps to obtain high-purity compounds. tandfonline.com

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique used for the final purification of flavanone 7-O-glucosides to a high degree of purity. nih.govcitrech.it It operates on the same principles as analytical HPLC but utilizes larger columns and can handle larger sample loads. nih.gov Reversed-phase columns are commonly employed for the separation of these polar glycosides. tandfonline.comphcog.com For instance, fractions obtained from other chromatographic steps can be further purified by prep-HPLC using a mobile phase of methanol and water, sometimes with the addition of a small amount of acid like phosphoric acid to improve peak shape. nih.gov In one study, fractions from a medium-pressure liquid chromatography (MPLC) and high-speed counter-current chromatography (HSCCC) were subjected to prep-HPLC to yield pure flavone (B191248) C-glycosides. nih.gov

Counter-Current Chromatography and High-Speed Counter-Current Chromatography (HSCCC)

Counter-Current Chromatography (CCC) and its more advanced version, High-Speed Counter-Current Chromatography (HSCCC), are liquid-liquid partition chromatography techniques that eliminate the use of a solid support matrix, thereby avoiding irreversible sample adsorption. hebmu.edu.cnnih.gov These methods are particularly well-suited for the preparative separation of natural products like flavonoids. nih.govhebmu.edu.cn

The separation in HSCCC is based on the partitioning of solutes between two immiscible liquid phases. tandfonline.com The selection of an appropriate two-phase solvent system is critical for successful separation and is guided by the partition coefficients (K values) of the target compounds. tandfonline.com A common solvent system for separating flavonoid glycosides is a mixture of ethyl acetate, n-butanol, and water. sums.ac.ir By optimizing the solvent system, one-step separation of multiple flavonoids from a crude extract can be achieved with high purity. tandfonline.comscilit.com For example, HSCCC was successfully used to separate baicalein-7-O-glucoside with 95% purity from the seeds of Oroxylum indicum. nih.gov

Emerging and Specialized Extraction Techniques

In addition to conventional methods, newer techniques are being developed to improve the efficiency and selectivity of flavanone 7-O-glucoside extraction.

Salting-out Procedures: Salting-out is an emerging technique that offers a simpler, faster, and less expensive alternative to traditional liquid-liquid partitioning. researchgate.net This method involves adding a salt to an aqueous extract containing a water-miscible organic solvent, such as isopropanol (B130326). The addition of the salt decreases the solubility of the organic solvent in the aqueous phase, leading to the formation of two phases. The flavanone glycosides can then partition into the isopropanol phase. A study on defatted Camellia oleifera seeds demonstrated that a salting-out procedure using isopropanol significantly increased the extraction efficiencies of flavanone and kaempferol (B1673270) glycosides compared to conventional n-butanol partition extraction. researchgate.net

Optimization Strategies for Enhanced Yield and Purity

Optimizing extraction and purification parameters is crucial for maximizing the yield and purity of the target flavanone 7-O-glucosides.

Several factors influence the efficiency of the extraction process, including the choice of solvent, temperature, solid-to-liquid ratio, and extraction time. nih.govnih.gov For solvent extraction, polar solvents like ethanol and methanol are generally effective for flavonoid glycosides. mdpi.com The optimization of these parameters is often achieved using statistical methods like response surface methodology (RSM). nih.govmdpi.com For instance, the extraction of flavonoids from saffron floral residues was optimized using RSM, which identified the optimal ethanol concentration, temperature, and solid-to-liquid ratio for maximizing the yield. mdpi.com

For chromatographic methods, particularly HSCCC, the optimization of the two-phase solvent system is paramount. nih.gov The goal is to find a system that provides ideal partition coefficients (K values) for the target compounds, allowing for good separation. tandfonline.com Similarly, for preparative HPLC, optimizing the mobile phase composition, flow rate, and gradient profile is essential for achieving high purity and yield. nih.gov The purification of crude extracts using macroporous resins before subsequent chromatographic steps can also significantly enhance the purity of the final product. mdpi.com

Below is a table summarizing various research findings on the extraction and purification of flavanone glucosides.

| Compound/Source | Extraction Method | Purification Method | Key Findings | Reference |

| Flavanone glycosides from Camellia oleifera seeds | 80% Methanol extraction | Salting-out with isopropanol, Column chromatography | Increased extraction efficiency by up to 48.67% compared to n-butanol partitioning. | researchgate.net |

| Luteolin-7-O-glucoside from olive leaves | Ultrasound-Assisted Extraction (UAE) | - | Optimized UAE yielded 1.82 g/kg, a 37.9% increase over Soxhlet extraction. | mdpi.com |

| Baicalein-7-O-glucoside from Oroxylum indicum seeds | - | High-Speed Counter-Current Chromatography (HSCCC) | Isolated 50.4 mg with 95% purity. | nih.gov |

| Flavonoids from saffron floral residues | 67.7% Ethanol extraction | Macroporous resin HPD100 | Optimized extraction yielded 23.6 mg/g; purification resulted in a flavonoid content of 128.3 mg/g. | mdpi.com |

| Flavone C-glycosides from Lophatherum gracile | - | High-Speed Counter-Current Chromatography (HSCCC) | One-step separation yielded six compounds with >95% purity. | scilit.com |

Analytical Characterization and Quantification of Flavanone 7 O Glucoside

Chromatographic and Electrophoretic Methods for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of flavanone (B1672756) 7-O-glucosides. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the identification and quantification of these compounds even in complex mixtures. hebmu.edu.cn

In LC-MS/MS analysis, the flavanone glycosides are first separated on a chromatographic column. The choice of column, such as a reversed-phase C18 column, and the mobile phase composition, often a gradient of acetonitrile (B52724) and water with a modifier like formic acid, are optimized to achieve the best separation of the target compounds. nih.gov Following separation, the analytes enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for flavonoids, and it can be operated in either positive or negative ion mode. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID). hebmu.edu.cn By selecting a specific precursor ion (the molecular ion of the flavanone 7-O-glucoside) and fragmenting it, a characteristic product ion spectrum is generated. This fragmentation pattern can be used to confirm the identity of the compound by comparing it to a known standard or to previously reported data. For instance, the fragmentation of a this compound will typically yield a fragment ion corresponding to the aglycone after the loss of the glucose moiety.

Researchers have developed and validated LC-MS/MS methods for the quantification of various flavanone 7-O-glucosides in different samples. For example, a study on citrus juices utilized a multidimensional LC method coupled with ESI-MS to separate and analyze flavanone 7-O-glycoside diastereomers. nih.gov Another study developed a UHPLC-MS/MS method for the determination of phenolic compounds, including apigenin-7-O-glucoside, in chamomile extracts. researchgate.net

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Example Condition | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water with Formic Acid | nih.gov |

| Ionization | Electrospray Ionization (ESI), Negative Mode | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | hebmu.edu.cn |

Capillary Electrophoresis and Capillary Electrochromatography (CEC)

Capillary electrophoresis (CE) and its related technique, capillary electrochromatography (CEC), offer high separation efficiency and are valuable alternatives to HPLC for the analysis of flavanone 7-O-glucosides. thieme-connect.com These methods separate compounds based on their differential migration in an electric field within a narrow capillary.

In Capillary Zone Electrophoresis (CZE), charged analytes migrate at different velocities depending on their charge-to-size ratio. For neutral compounds like some flavanone glycosides, a pseudo-stationary phase, such as micelles in Micellar Electrokinetic Chromatography (MEKC), is added to the background electrolyte to facilitate separation based on hydrophobic interactions. thieme-connect.com

Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of both CE and HPLC. nih.gov The capillary is packed with a stationary phase, similar to an HPLC column, and the mobile phase is driven by the electroosmotic flow (EOF) generated by the electric field. researchgate.net CEC can provide high selectivity for the separation of flavanone glycosides. A study on the analysis of flavanone-7-O-glycosides in citrus juices employed CEC with a C18 packed capillary and an ammonium (B1175870) formate-acetonitrile mobile phase, achieving baseline resolution of the compounds in a short analysis time. researchgate.net

CE methods have also been successfully applied to the chiral separation of flavanone-7-O-glycoside stereoisomers by incorporating chiral selectors, such as cyclodextrins, into the running buffer. core.ac.uknih.gov

Table 2: Capillary Electrophoresis Conditions for this compound Analysis

| Technique | Separation Principle | Application Example | Reference |

| CZE | Differential electrophoretic mobility | Separation of charged flavonoids | thieme-connect.com |

| MEKC | Partitioning between micelles and buffer | Separation of neutral and charged flavonoids | thieme-connect.com |

| CEC | Partitioning between stationary phase and mobile phase driven by EOF | Separation of flavanone-7-O-glycosides in citrus juices | researchgate.net |

| Chiral CE | Enantioselective interaction with a chiral selector | Separation of flavanone-7-O-glycoside stereoisomers | nih.gov |

Method Validation Parameters for Quantitative Analysis (e.g., Linearity, Limit of Detection, Repeatability)

To ensure the reliability of quantitative analysis of flavanone 7-O-glucosides, the analytical methods must be thoroughly validated. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), accuracy, and stability. ingentaconnect.commdpi.com

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standard solutions at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. nih.govtandfonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ingentaconnect.com These are often calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. ingentaconnect.com

Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) is assessed over a short period under the same operating conditions, while intermediate precision (inter-day precision) is evaluated on different days. ingentaconnect.commdpi.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. ingentaconnect.commdpi.com

Stability: This evaluates the chemical stability of the analyte in the sample solution under specific storage and processing conditions over a certain period. mdpi.com

Table 3: Example of Method Validation Parameters for Flavanone Glycoside Analysis

| Parameter | Typical Acceptance Criteria | Research Finding Example | Reference |

| Linearity (r²) | > 0.99 | r² ≥0.9999 for flavonoid glycosides | nih.gov |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.77 µM for naringenin (B18129) (aglycone) | ingentaconnect.com |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 2.34 µM for naringenin (aglycone) | ingentaconnect.com |

| Repeatability (RSD) | < 5% | RSDs ranged from 1.58% to 3.74% | mdpi.com |

| Accuracy (Recovery) | 80-120% | 95%-105% recovery | tandfonline.com |

Stereoisomeric Analysis of this compound and Related Diastereomers

Flavanones possess a chiral center at the C-2 position of the C-ring, meaning they can exist as a pair of enantiomers (R and S forms). uib.no When a sugar moiety is attached at the 7-O position, these enantiomers become diastereomers. mdpi.com Since different stereoisomers can have varying biological activities, their separation and analysis are of significant interest. mdpi.com

Several analytical techniques have been developed for the stereoisomeric analysis of flavanone 7-O-glucosides. Multidimensional liquid chromatography is one such approach. nih.gov This method often involves a two-column system where the flavanone glycosides are first separated on a standard reversed-phase column and then the individual glycosides are transferred to a second column with a chiral stationary phase, such as one based on a cyclodextrin (B1172386) derivative, for the separation of the diastereomers. nih.gov

Capillary electrophoresis is also a powerful tool for chiral separations. nih.gov By adding a chiral selector to the background electrolyte, the diastereomers of flavanone 7-O-glucosides can be resolved. Native cyclodextrins and their derivatives are commonly used chiral selectors for this purpose. nih.gov Micellar electrokinetic chromatography with chiral surfactants has also been employed for the epimeric separation of these compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for identifying the different stereoisomers of flavanone glycosides. hebmu.edu.cn By analyzing the NMR spectra, particularly the ¹H NMR, the distinct signals corresponding to the two diastereomeric forms can be distinguished and assigned. hebmu.edu.cn

Studies have shown that the diastereomeric ratio of flavanone 7-O-glucosides can vary in natural sources like citrus juices. For example, in orange juice, hesperidin (B1673128) is found almost exclusively as the 2S isomer, while in grapefruit juice, (2S)-naringin is the predominant form. nih.gov These differences can be influenced by the source of the fruit and processing methods. nih.gov

Table 4: Techniques for Stereoisomeric Analysis of Flavanone 7-O-Glucosides

| Analytical Technique | Principle | Application Example | Reference |

| Multidimensional LC-MS | Separation on achiral column followed by chiral column | Analysis of diastereomers in citrus juices | nih.gov |

| Chiral Capillary Electrophoresis | Use of chiral selectors (e.g., cyclodextrins) in the buffer | Separation of flavanone and flavanone-7-O-glycoside epimers | nih.gov |

| NMR Spectroscopy | Distinguishing stereoisomers based on unique spectral signals | Identification of epimeric forms of naringin (B1676962) and hesperidin | hebmu.edu.cn |

Pharmacological Activities and Molecular Mechanisms of Flavanone 7 O Glucoside and Its Derivatives in Preclinical Models

Antioxidant and Free Radical Scavenging Properties (In Vitro Studies)

Flavanone (B1672756) 7-O-glucosides and their derivatives have demonstrated notable antioxidant and free radical scavenging capabilities in various in vitro assays. These compounds can neutralize harmful reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies.

A study on flavone (B191248) glycosides from corn silk, including 6,4'-dihydroxy-3'-methoxyflavone-7-O-glucoside, revealed strong scavenging activity against superoxide, hydroxyl, and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. agriculturejournals.cz Similarly, a novel flavanone glucoside, 5,7,3'-trihydroxy-flavanone-4'-O-β-D-glucopyranoside, isolated from Galium fissurense, exhibited potent antioxidant activity. tandfonline.comgazi.edu.trtandfonline.com This particular compound, along with luteolin (B72000), showed more potent DPPH radical scavenging than other related compounds. tandfonline.comgazi.edu.tr Research has also highlighted the free radical scavenging properties of naringenin-7-O-glucoside (prunin). researchgate.net

The antioxidant effects are often attributed to their chemical structure, which enables them to donate hydrogen atoms and stabilize free radicals. For instance, eriodictyol-7-O-glucoside's antioxidant activity is linked to the activation of the Nrf2 pathway. Furthermore, luteolin-7-O-glucoside has been shown to possess significant antioxidant properties in human umbilical vein endothelial cells (HUVEC) by inhibiting ROS generation. researchgate.netnih.gov

Interactive Table: In Vitro Antioxidant and Free Radical Scavenging Activities

| Compound | Source/Model | Activity | Mechanism/Radical Scavenged | Citation |

|---|

Anti-inflammatory Effects (In Vitro and Animal Models)

The anti-inflammatory properties of flavanone 7-O-glucosides have been well-documented in both cell culture and animal studies. These compounds can modulate key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Luteolin-7-O-glucoside (LUT-7G) has been shown to exert anti-inflammatory effects by inhibiting the STAT3 pathway and reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. researchgate.netnih.govmdpi.com In endothelial cells, LUT-7G was found to decrease the production of cholesterol hydroxylated species, which are involved in atherogenesis. researchgate.netnih.gov Furthermore, in a psoriatic mouse model, local treatment with LUT-7G was able to reverse the psoriatic phenotype. mdpi.com

Naringenin (B18129) and its derivatives, including naringenin-7-O-glucoside (prunin), have also demonstrated anti-inflammatory activity. scielo.br Naringenin has been observed to decrease TNF-α levels and reduce NF-κB messenger RNA levels in an experimental arthritis model. scielo.br Prunin has also been shown to possess anti-inflammatory effects. researchgate.net

Another flavone glycoside, selagin-7-O-(6″-O-Acetyl-)-β-D-glucoside, isolated from Cancrinia discoidea, was evaluated in carrageenan- and serotonin-induced rat paw edema models and a cotton pellet-induced granuloma rat model, demonstrating significant anti-inflammatory activity. excli.de The mechanism is thought to involve the inhibition of enzymes responsible for prostaglandin (B15479496) synthesis. excli.de

It is important to note that the aglycone forms of some flavonoids, such as luteolin, may exhibit stronger anti-inflammatory activity than their glycoside counterparts in certain in vitro models. nih.gov

Anti-cancer Activities (In Vitro Cell Lines and Animal Models)

Preclinical studies have indicated that flavanone 7-O-glucosides and their derivatives possess anti-cancer properties, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.

Luteolin-7-O-glucoside has demonstrated antiproliferative action in HUVEC cells by inhibiting the STAT3 pathway. researchgate.netnih.gov In human keratinocytes, it can counteract the pro-proliferative effects of cytokines like IL-22 and IL-6. mdpi.com

Phloretin, a dihydrochalcone (B1670589) flavonoid, exhibited significant growth inhibitory effects in both human embryonic kidney (HEK-293) and human melanoma (M14) cells. nih.gov It also induced concentration-dependent apoptosis in M14 cells, suggesting a selective action towards malignant cells. nih.gov

The anti-cancer potential of these compounds is often linked to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis. For example, flavopiridol, a synthetic flavone, is a cell cycle-dependent kinase inhibitor in clinical development for cancer treatment. plos.org

Neuroprotective Potential (In Vitro and Animal Models, e.g., Transthyretin Stabilization)

Flavanone 7-O-glucosides have emerged as promising candidates for neuroprotection, with studies demonstrating their ability to mitigate neuronal damage in various models of neurodegenerative diseases.

Eriodictyol-7-O-glucoside has been shown to protect against cerebral ischemic injury in animal models and in primary cultured astrocytes subjected to oxygen and glucose deprivation-induced oxidative stress. nih.gov The neuroprotective effects of eriodictyol (B191197) are partly attributed to the activation of the Nrf2/HO-1 pathway. nih.gov

However, the role of the glucoside moiety in neuroprotection can be complex. For instance, while the flavonoid luteolin effectively attenuates the cytotoxic response to transthyretin (TTR) in cultured neuronal cells and in a Drosophila melanogaster model of Familial Amyloidotic Polyneuropathy (FAP), its 7-O-glucoside derivative, cynaroside, is unable to stabilize TTR tetramers and prevent cytotoxicity. plos.orgnih.govdiva-portal.org This is because the glucoside group at position 7 of the flavone A-ring prevents the A-ring from burying within the thyroxine-binding site of TTR, which is crucial for stabilization. plos.orgnih.govdiva-portal.org

Pinocembrin, another flavanone, has shown neuroprotective effects in various in vitro models of neurotoxicity by inducing the Nrf2/HO-1 axis. nih.gov

Cardioprotective Actions (In Vitro and Animal Models)

The cardioprotective effects of flavanone 7-O-glucosides have been investigated in preclinical models, demonstrating their potential to protect the heart from injury.

Naringenin-7-O-glucoside (prunin) has been reported to have cardioprotective effects, including regulating heme oxygenase-1 expression and attenuating doxorubicin-induced apoptosis in H9c2 cardiomyocytes. researchgate.net

Luteolin-7-O-glucoside has also shown protective effects against doxorubicin-induced injury in H9c2 cells through the PTEN/Akt and ERK pathways. nih.gov In a model of myocardial hypertrophy and hypoxia/reoxygenation in H9c2 cells, it improved cell viability, decreased reactive oxygen species levels, and mitigated apoptosis by modulating MAPK pathways. spandidos-publications.com

The cardioprotective mechanisms of these flavonoids often involve the reduction of oxidative stress, inflammation, and apoptosis in cardiac cells. nih.govdovepress.com

Anti-diabetic and Metabolic Regulation (In Vitro and Animal Models)

Flavanone 7-O-glucosides and their derivatives have shown promise in the management of diabetes and metabolic disorders by improving glucose metabolism and insulin (B600854) sensitivity.

Eriodictyol-7-O-glucoside has been found to enhance insulin secretion and improve glucose metabolism in diabetic animal models. It has also been shown to alleviate insulin resistance and hepatic steatosis in animal models of obesity.

Luteolin-7-O-glucoside has been shown to improve insulin resistance in mice with diet-induced obesity. researchgate.net Studies on KK-Ay mice, a model for type 2 diabetes, have shown that both luteolin and luteolin-7-O-glucoside can significantly improve blood glucose levels. researchgate.net

Naringenin has demonstrated anti-diabetic activity in streptozotocin (B1681764) (STZ)-induced diabetic mouse models by alleviating apoptosis of islet β-cells and regulating glucose metabolism. mdpi.com

The anti-diabetic effects of these compounds are often linked to their ability to modulate key enzymes and signaling pathways involved in glucose and lipid metabolism.

Antimicrobial and Antiviral Properties (In Vitro Studies, e.g., Anti-HIV Activity)

In vitro studies have revealed the antimicrobial and antiviral potential of certain flavanone 7-O-glucosides.

A new flavanone, Flemingiaflavanone, isolated from Flemingia strobilifera, showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. bioline.org.brbioline.org.br Genistin (an isoflavone (B191592) 7-O-glucoside) also showed moderate activity. bioline.org.brbioline.org.br Flavonoid glycosides from Glinus oppositifolius have also demonstrated strong antibacterial activity against several pathogenic bacteria. jabonline.in

In terms of antiviral activity, the flavonol 7-O-glucoside herbacitrin (B12658040) has been reported to inhibit HIV-1 replication by simultaneously targeting the integrase and reverse transcriptase enzymes. nih.govresearchgate.netunpad.ac.id Other flavonoid glycosides, such as 6-γ,γ-dimethylallyl-taxifolin 7-O-beta-d-glucoside and acacetin-7-O-β-D-galactopyranoside, have also shown anti-HIV activity. unpad.ac.idbibliotekanauki.pl Flavanone and flavonol glycosides from Thevetia peruviana have also been investigated for their inhibitory effects on HIV-1 reverse transcriptase and integrase. jst.go.jp

Interactive Table: Antimicrobial and Antiviral Activities

| Compound/Extract | Source | Activity | Target Organism/Virus | Citation |

|---|

Enzyme Modulatory Activities (e.g., BACE1 Inhibition, Xanthine (B1682287) Oxidase Inhibition)

Flavanone 7-O-glucosides and their related structures have been investigated for their ability to modulate the activity of various enzymes implicated in disease pathology. Key among these are beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and xanthine oxidase (XO), which are therapeutic targets for Alzheimer's disease and hyperuricemia, respectively.

BACE1 Inhibition

BACE1 is a primary enzyme in the amyloidogenic pathway, initiating the production of amyloid-β (Aβ) peptides that form plaques in the brains of individuals with Alzheimer's disease. nih.gov Inhibition of BACE1 is therefore a promising strategy to slow the progression of the disease. nih.govnih.gov

Preclinical studies have shown that flavonoids, including flavanones, can act as BACE1 inhibitors. The interaction often involves hydrogen bonding with the catalytic dyad (Asp32 and Asp228) within the enzyme's active site. nih.govresearchgate.net Research indicates that the presence and position of sugar moieties on the flavanone structure can influence inhibitory potency. nih.govresearchgate.net A study analyzing various flavonoids found that flavanones bearing sugar groups demonstrated higher inhibitory activity against BACE1 compared to their aglycone counterparts. researchgate.net For example, ponciretin, the aglycone of the flavanone glycoside poncirin, was identified as a potent BACE1 inhibitor with a high binding affinity. nih.gov

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Several flavanone 7-O-glucosides and their derivatives have been evaluated for their XO inhibitory potential.

Compounds isolated from the flowers of Chrysanthemum sinense showed significant, concentration-dependent inhibitory activity against xanthine oxidase. researchgate.netnih.gov Kinetic studies revealed that some of these flavonoids exhibit a competitive-type inhibition, similar to the standard drug allopurinol, while others display a mixed-type inhibition. researchgate.netnih.gov For instance, eriodictyol, a flavanone aglycone, demonstrated XO inhibitory activity with an IC50 value of 43.8 µM. sci-hub.se However, some flavanones, such as (2S)-eriodictyol and (2S)-hesperetin from Chrysanthemum morifolium, showed weaker inhibition. sci-hub.se The structure-activity relationship suggests that a planar flavone or flavonol structure with a 7-hydroxyl group is often associated with stronger XO inhibition compared to the nonplanar structure of flavanones. tandfonline.com

Table 1: Enzyme Modulatory Activities of Flavanone 7-O-Glucoside and Related Compounds in Preclinical Models

| Compound/Derivative | Enzyme | Model | Key Findings | Reference |

|---|---|---|---|---|

| Ponciretin (aglycone of Poncirin) | BACE1 | In Silico (Molecular Docking) | Identified as a top-ranked BACE1 inhibitor with a binding energy of -8.78 kcal/mol. | nih.gov |

| Flavanones with sugar moieties | BACE1 | Literature Analysis | Generally show higher inhibitory activity compared to flavanones without sugar moieties. | researchgate.net |

| Eriodictyol | Xanthine Oxidase | In Vitro Assay | Exhibited strong XO inhibitory activity with an IC50 value of 43.8 µM. | sci-hub.se |

| Luteolin 7-O-glucoside | Xanthine Oxidase | In Vitro Assay | Showed XO inhibitory activity with an IC50 value of 18.9 µM. | sci-hub.se |

| (2S)-Eriodictyol | Xanthine Oxidase | In Vitro Assay | Showed weak XO inhibitory activity (IC50 >100 µM). | sci-hub.se |

Other Investigated Biological Activities (e.g., Anti-osteoporotic, Antidepressant Effects in Animal Models)

Beyond enzyme modulation, flavanone 7-O-glucosides and their derivatives have been explored for other therapeutic applications, including the management of osteoporosis and depression, primarily in preclinical animal models.

Anti-osteoporotic Effects

Osteoporosis is a skeletal disorder characterized by reduced bone mass and microarchitectural deterioration. Some flavanone glycosides have shown potential in mitigating this condition. thieme-connect.denih.govresearchgate.net Naringin (B1676962), a prominent flavanone 7-O-glycoside, has been documented in multiple preclinical studies for its anti-osteoporotic properties. thieme-connect.denih.govresearchgate.netbiomedgrid.com

In another study, novel flavanone glycosides isolated from Viscum coloratum, including homoeriodictyol (B191827) 7-O-β-D-[6-(3-hydroxybutanoyl)glucopyranoside] and homoeriodictyol 7-O-β-D-glucopyranoside, were investigated for their effects on bone cells. researchgate.net These compounds demonstrated significant inhibitory effects on the formation of osteoclast-like multinucleated cells, which are responsible for bone resorption. researchgate.net Their activity at low concentrations was comparable to or exceeded that of the positive control drug, elcitonin, suggesting their potential for development as anti-osteoporosis agents. researchgate.net

Antidepressant Effects in Animal Models

The potential antidepressant effects of flavanone glycosides have been observed in various animal models of depression. nih.govfrontiersin.org Naringin, a flavanone-7-O-glycoside found in citrus fruits, has been shown to produce antidepressant- and anxiolytic-like effects in mice. frontiersin.org Behavioral tests revealed that naringin administration led to a reduction in immobility time, a key indicator of antidepressant activity in the forced swim test. nih.govfrontiersin.org

Similarly, other flavonoid glucosides have shown promise. An extract of Eremostachys laciniata, containing luteolin 7-O-glucoside, exhibited a profound antidepressant action at low doses in the forced swim test model in mice. researchgate.net The initial antidepressant-like properties of the plant extract were attributed to the presence of compounds like apigenin (B1666066). researchgate.net These findings highlight the potential of flavanone 7-O-glucosides and related flavonoids as candidates for further investigation into novel antidepressant therapies. nih.govnih.gov

Table 2: Other Investigated Biological Activities of this compound and Derivatives

| Compound/Derivative | Biological Activity | Model | Key Findings | Reference |

|---|---|---|---|---|

| Naringin | Anti-osteoporotic | Preclinical Models | Documented to possess anti-osteoporotic properties in various in vitro and in vivo models. | thieme-connect.denih.govresearchgate.net |

| Homoeriodictyol 7-O-β-D-[6-(3-hydroxybutanoyl)glucopyranoside] | Anti-osteoporotic | In Vitro (Osteoclast-like cell formation) | Showed significant inhibition of osteoclast-like multinuclear cell formation at a low concentration (2 μg/ml). | researchgate.net |

| Homoeriodictyol 7-O-β-D-glucopyranoside | Anti-osteoporotic | In Vitro (Osteoclast-like cell formation) | Showed significant inhibition of osteoclast-like multinuclear cell formation at a low concentration (2 μg/ml). | researchgate.net |

| Naringin | Antidepressant | Animal Models (Mice) | Exhibited antidepressant-like effects, including reduced immobility time in behavioral tests. | frontiersin.org |

| Luteolin 7-O-glucoside | Antidepressant | Animal Models (Mice, Forced Swim Test) | Found in an extract of Eremostachys laciniata that showed profound antidepressant action at low doses. | researchgate.net |

Structure Activity Relationship Sar Studies of Flavanone 7 O Glucoside

Influence of the Glycosidic Linkage at the 7-Position on Biological Activity

The attachment of a glucose molecule at the 7-position of the flavanone (B1672756) core significantly modulates its biological properties. Generally, the aglycone (the non-sugar part) of a flavonoid is more potent than its corresponding glycoside. nih.gov This is often attributed to the increased hydrophilicity and larger size of the glycoside, which can hinder its ability to penetrate cell membranes. tamu.edu

However, the 7-O-glycosidic linkage is not merely a passive addition. It plays a crucial role in the bioavailability and metabolism of flavanones. nih.govsemanticscholar.org While aglycones can be absorbed in the small intestine, most flavonoid glycosides need to be hydrolyzed by intestinal enzymes or gut microbiota before the aglycone can be absorbed. mdpi.comacs.org The presence of the glucose moiety at the 7-position can influence this process. nih.gov For instance, in some cases, the glycoside form may exhibit better bioavailability than the aglycone. tamu.edu

Furthermore, the type of sugar and the nature of the linkage are important. For example, the presence of a rutinose (a disaccharide composed of rhamnose and glucose) at the C7 position has been shown to be critical for the anti-inflammatory activities of certain flavonoids. tamu.edu In contrast, some studies suggest that for activities like BACE1 inhibition, flavanones with sugar moieties show higher inhibitory activity than those without. nih.gov

The position of the glycosidic linkage is also a determining factor. Flavonoids in the diet most frequently have glycosidic moieties at the 3- or 7-position. nih.gov The 7-O-glucosylation is a primary and essential step in the biosynthesis of flavanone disaccharides, which are abundant in citrus fruits. nih.gov

| Feature | Influence on Biological Activity | References |

| Glycosylation vs. Aglycone | Aglycones are generally more potent antioxidants and have better cellular uptake. | nih.govnih.gov |

| Bioavailability | The 7-O-glycosidic linkage can enhance bioavailability in some cases, although aglycones are often absorbed more readily. | nih.govtamu.edu |

| Anti-inflammatory Activity | A rutinoside at the C7 position can be critical for anti-inflammatory effects. | tamu.edu |

| BACE1 Inhibition | Flavanones with sugar moieties may exhibit higher inhibitory activity. | nih.gov |

| Biosynthesis | 7-O-glucosylation is a key initial step in the formation of flavanone disaccharides. | nih.gov |

Impact of Aglycone Structural Features and Substituent Effects (e.g., Hydroxyl Groups, B-Ring Catechol Moiety)

The structure of the flavanone aglycone itself is a major determinant of biological activity. The number and position of hydroxyl (-OH) groups, and the presence of specific moieties like a catechol group on the B-ring, are particularly significant.

The B-ring hydroxyl configuration is considered one of the most critical determinants of the biological effects of flavonoids. researchgate.net A catechol structure (3',4'-dihydroxy) in the B-ring significantly enhances antioxidant activity by improving the scavenging of various radicals. nih.gov This is because the catechol group can form a stable ortho-semiquinone radical upon oxidation. nih.gov Flavonoids lacking this catechol system tend to exhibit weaker radical scavenging potential. nih.gov The presence of a catechol moiety has also been linked to the inhibition of certain enzymes and can be a crucial feature for activities like sub-micromolar inhibition of PA. researchgate.netresearchgate.net

The presence of a hydroxyl group at the 3-position is another important feature, although flavanones, by definition, lack the C2-C3 double bond found in flavones and flavonols. nih.gov The absence of this double bond in flavanones results in no conjugation between the A and B rings. semanticscholar.org

| Structural Feature | Impact on Biological Activity | References |

| B-Ring Catechol Moiety (3',4'-dihydroxy) | Strongly enhances antioxidant and radical scavenging activity. | nih.gov |

| Crucial for certain enzyme inhibitory activities. | researchgate.netresearchgate.net | |

| Negatively impacts gastrointestinal stability of some flavonoids. | mdpi.comresearchgate.net | |

| Hydroxyl Groups | The number and position significantly affect biological activities. | tamu.edu |

| C2-C3 Double Bond | Its absence in flavanones means no conjugation between A and B rings. | semanticscholar.org |

Role of Chirality and Stereoisomerism in Modulating Pharmacological Effects

A defining structural feature of flavanones is the presence of a chiral carbon at the C2 position, which means they exist as a pair of enantiomers (R and S forms). nih.gov When a sugar moiety is attached, as in flavanone 7-O-glucosides, these enantiomers become a pair of diastereomers, also known as epimers. nih.gov

The stereochemistry of the flavanone core can have a significant impact on its biological activity. Different epimers can exhibit varying pharmacological effects. nih.gov For example, studies on the anti-inflammatory activity of hesperidin (B1673128) and narirutin (B1676964) epimers have shown differences between the pairs, suggesting that the specific stereoisomer is important for the observed biological effect. nih.gov

The absolute configuration (R or S) of the flavanone can be determined using techniques like electronic circular dichroism (ECD) combined with theoretical calculations. nih.gov The recognition of the importance of stereoisomerism has led to the development of methods for the chiral separation of flavanone glycosides to study the bioactivity of individual isomers. nih.govresearchgate.net This is crucial because if a drug is marketed as a mixture of stereoisomers, the pharmacological activities of each isomer should be documented to ensure safety and efficacy. nih.gov

| Aspect | Significance in SAR | References |

| Chiral Center at C2 | Leads to the existence of R and S enantiomers in the aglycone. | nih.gov |

| Diastereomers in Glycosides | Glycosylation of the enantiomeric flavanones results in pairs of diastereomers (epimers). | nih.gov |

| Differential Bioactivity | Different epimers can exhibit distinct biological activities, such as varying anti-inflammatory effects. | nih.gov |

| Analytical Separation | Chiral HPLC methods are used to separate and study the individual stereoisomers. | nih.govresearchgate.net |

Effects of Chemical Modifications (e.g., Methylation, Acylation, Rhamnosylation) on Biological Profiles

Beyond the basic flavanone 7-O-glucoside structure, further chemical modifications can profoundly alter the biological profile of the compound. These modifications include methylation, acylation, and the addition of other sugar units like rhamnose.

Methylation: The O-methylation of hydroxyl groups on the flavonoid skeleton generally decreases their radical scavenging capacity. nih.gov However, methylation can also influence other properties. For instance, the presence of a methoxy (B1213986) group at the C4' position of the B-ring has been linked to high acetylcholinesterase inhibition in some C-flavone glycosides. nih.govencyclopedia.pub

Acylation: The addition of an acyl group (acylation) can improve the stability and solubility of flavonoid glycosides, which in turn can enhance their ultimate bioactivity. nih.gov For example, the coumaroyl part of tiliroside, an acylated flavonoid glycoside, is thought to be critical for its increased antioxidant and cytoprotective effects. phytopharmajournal.com

Rhamnosylation: The addition of a rhamnose sugar to the glucose at the 7-position creates a disaccharide, such as rutinose or neohesperidose. The type of linkage between these sugars is crucial. For instance, flavanone 7-O-glucosides can be further glycosylated by a 1,2-rhamnosyltransferase to yield bitter-tasting neohesperidosides or by a 1,6-rhamnosyltransferase to produce non-bitter rutinosides. oup.com As mentioned earlier, a rutinoside at C7 has been found to be important for the anti-inflammatory activities of some flavonoids. tamu.edu

These modifications highlight the versatility of the flavonoid scaffold and the potential to fine-tune its biological activities through chemical derivatization.

| Modification | Effect on Biological Profile | References |

| Methylation | Generally decreases antioxidant activity. | nih.gov |

| Can enhance specific enzyme inhibitory activities. | nih.govencyclopedia.pub | |

| Acylation | Can improve stability, solubility, and overall bioactivity. | nih.gov |

| The acyl group itself can contribute to the biological effect. | phytopharmajournal.com | |

| Rhamnosylation | Creates disaccharide glycosides with distinct properties (e.g., taste, bioactivity). | oup.com |

| A C7-rutinoside can be important for anti-inflammatory action. | tamu.edu |

Computational Modeling and Molecular Docking Approaches in SAR Elucidation

Computational methods, particularly molecular docking and molecular dynamics simulations, are increasingly valuable tools for understanding the structure-activity relationships of flavanone 7-O-glucosides. sciencebiology.orgresearchgate.net These in silico techniques allow researchers to predict and analyze the interactions between a flavonoid and its biological target, such as an enzyme or a receptor, at the molecular level.

Molecular docking studies can predict the binding affinity and orientation of a ligand (the flavanone glycoside) within the active site of a target protein. researchgate.netekb.eg This can help to identify key interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the compound's inhibitory activity. tandfonline.com For example, docking studies have been used to investigate the binding of flavone (B191248) glycosides to the ACE2 protein, a target for blocking the entry of SARS-CoV-2. sciencebiology.org In another study, docking was used to understand the interactions between luteolin-7-O-glucoside and the acetylcholinesterase enzyme, revealing that the 4-oxo group of the benzopyran ring formed a hydrogen bond with a specific amino acid residue. mdpi.com

These computational approaches can guide the synthesis of new derivatives with improved activity by predicting which modifications are likely to enhance binding to the target. researchgate.net They can also help to explain experimental observations, such as why one stereoisomer is more active than another. For instance, a docking study on 5-hLOX inhibitors showed that the activity of a flavanone was related to the presence of a 3'-OH group. frontiersin.org

While computational modeling is a powerful tool, it is most effective when used in conjunction with experimental validation to confirm the predicted activities. nih.gov

| Computational Technique | Application in SAR of Flavanone 7-O-Glucosides | References |

| Molecular Docking | Predicts binding modes and affinities of flavanone glycosides to target proteins. | sciencebiology.orgresearchgate.netekb.eg |

| Identifies key amino acid residues and interactions responsible for biological activity. | tandfonline.commdpi.com | |

| Guides the design of new, more potent derivatives. | researchgate.net | |

| Molecular Dynamics | Simulates the dynamic behavior of the flavonoid-protein complex over time. | sciencebiology.org |

| QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models to correlate chemical structure with biological activity. | mdpi.com |

Chemical Synthesis and Derivatization of Flavanone 7 O Glucoside

Total Chemical Synthesis Strategies for Flavanone (B1672756) 7-O-Glucosides

The complete chemical synthesis of flavanone 7-O-glucosides is a complex process that allows for the creation of these molecules from basic starting materials. sioc-journal.cn This approach offers the flexibility to introduce various structural modifications. Key methods in the total synthesis of the flavonoid backbone include the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction. sioc-journal.cn

One established strategy involves the synthesis of the flavanone aglycone first, followed by glycosylation. For instance, a concise method for preparing scutellarein, a flavone (B191248) derivative, involves the installation of a hydroxyl group through a borylation-oxidation sequence starting from a flavanone derivative. nih.gov This highlights the intricate chemical transformations required to build the foundational flavanone structure before the attachment of the glucoside.

The synthesis of flavone and isoflavone (B191592) glycosides can also be achieved by glycosylating a hydroxychromone intermediate, followed by the introduction of the B-ring. frontiersin.org This modular approach allows for the assembly of the final glycoside in a stepwise manner.

Regioselective Glycosylation Approaches for Specific Hydroxyl Positions

Attaching a glucose molecule specifically to the 7-hydroxyl group of a flavanone is a significant challenge due to the presence of multiple hydroxyl groups on the flavonoid scaffold. frontiersin.orgmdpi.com The acidity and reactivity of these hydroxyl groups typically follow the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH. frontiersin.org To achieve regioselectivity at the 7-position, the more reactive 4'-hydroxyl group often needs to be protected. frontiersin.org

Several chemical methods have been developed to achieve this selective glycosylation:

Koenig-Knorr Method: A classical method for forming glycosidic bonds. sioc-journal.cn

Phase Transfer Catalysis: This method has been successfully used for the glycosylation of 7-hydroxyl apigenin (B1666066) and 7-hydroxyl acacetin (B1665396) under basic conditions with a benzoylated glucosyl bromide. researchgate.net

Glycosyl Trichloroacetimidate Method: This is another prime method for the chemical synthesis of flavonoid O-glucosides. sioc-journal.cn

A notable strategy involves the regioselective removal of an acyl protecting group from the 7-position of a fully acylated flavone, isoflavone, or flavonol. researchgate.net This is followed by glycosylation using glycosyl trifluoroacetimidates, and subsequent deprotection to yield the desired 7-O-flavonoid glycoside in good yields. researchgate.net The higher acidity of the 7-OH group facilitates the selective removal of the 7-O-acyl group. researchgate.net

Enzymatic Synthesis and Biocatalysis for Glycoside Production

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing flavanone 7-O-glucosides. nih.govrsc.org These biocatalytic approaches often proceed under mild conditions and avoid the need for complex protection and deprotection steps. rsc.org

Glycosyltransferases (GTs) are key enzymes in this process, catalyzing the transfer of a sugar moiety from an activated donor to the flavonoid acceptor. sci-hub.se

UDP-glycosyltransferases (UGTs) are particularly important. For example, UGTs from rice have been shown to glycosylate the 7- and 4'-hydroxyl groups of luteolin (B72000). rsc.org In citrus, flavonoid 7-O-glucosyltransferases (7GlcTs) are responsible for the initial and essential step of glycosylation in the biosynthesis of flavanone disaccharides. oup.comnih.gov Several novel 7GlcTs have been identified in pummelo with broad catalytic activities toward various flavonoid substrates. oup.comnih.gov

A glycosyltransferase from Bacillus licheniformis DSM 13, YjiC, has been used for the in vitro synthesis of apigenin 7-O-glucoside, apigenin 4'-O-glucoside, and apigenin 4',7-O-diglucoside. nih.gov

Engineered E. coli expressing a tobacco-derived glucosyltransferase (Ec-NtGT2) has been used to produce various flavonoid 7-O-glucosides, including naringenin (B18129) 7-O-glucoside, with high conversion rates. mdpi.com

Glycosidases can also be employed for glycoside production through their transglycosylation activity, although their natural function is hydrolysis. nih.gov Engineered glycosidases are valuable for synthesizing flavonoid glycosides using chemically activated sugar donors. nih.gov

Whole-cell biotransformation is another effective strategy.

Cells of Bacillus cereus A46 have demonstrated the ability to efficiently transfer glucose to the 7-hydroxyl group of flavonoids. rsc.org

Engineered Saccharomyces cerevisiae has been developed for the de novo biosynthesis of homoeriodictyol (B191827) 7-O-glucoside, achieving significant titers. rsc.org

Table 1: Examples of Enzymes Used in Flavanone 7-O-Glucoside Synthesis

| Enzyme/System | Source Organism | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| Flavonoid 7-O-glucosyltransferases (Cg7GlcTs) | Citrus grandis (Pummelo) | Naringenin, other flavonoids | Naringenin 7-O-glucoside, other flavonoid 7-O-glucosides | oup.comnih.gov |

| UDP-glycosyltransferase (YjiC) | Bacillus licheniformis DSM 13 | Apigenin | Apigenin 7-O-glucoside, Apigenin 4'-O-glucoside | nih.gov |

| Glucosyltransferase (Ec-NtGT2) in E. coli | Nicotiana tabacum (Tobacco) | Naringenin, Apigenin, Luteolin | Naringenin 7-O-glucoside, Apigenin 7-O-glucoside, Luteolin 7-O-glucoside | mdpi.com |

| Whole cells | Bacillus cereus A46 | Luteolin, other flavonoids | Luteolin 7-O-β-glucoside, other 7-O-glucosides | rsc.org |

| Engineered yeast | Saccharomyces cerevisiae | Homoeriodictyol | Homoeriodictyol 7-O-glucoside | rsc.org |

Synthesis of Novel this compound Derivatives and Analogs with Modified Structures

The synthesis of novel derivatives and analogs of flavanone 7-O-glucosides is driven by the search for compounds with improved biological activities. This involves modifying either the flavanone core or the attached sugar moiety.

Strategies for creating novel flavanone derivatives often start with a common flavanone like naringenin. For example, novel O-alkyl derivatives of naringenin have been synthesized by reacting it with various alkyl iodides. researchgate.net These O-alkylated naringenins can then be further modified, for instance, by creating their oximes. researchgate.net

Another approach involves condensing 7-hydroxyflavone (B191518) with various substituted acyl chlorides to produce a range of ester derivatives. sysrevpharm.org Furthermore, novel flavonol derivatives containing other heterocyclic rings, such as 1,3,4-thiadiazole, have been synthesized by linking these moieties to the flavonoid structure. acs.org

Systematic design and synthesis of libraries of flavone analogues, including those with modifications at the C-4 position (e.g., 4-thio derivatives), have been undertaken to establish structure-activity relationships for properties like anti-proliferative activity. reading.ac.uk

Chemical Modification of Existing Flavanone 7-O-Glucosides to Enhance Desired Properties

Modifying existing, naturally occurring flavanone 7-O-glucosides is a practical approach to enhance properties like solubility, stability, and bioavailability. mdpi.comacademicjournals.orgnih.gov Glycosylation itself is a key modification that generally increases water solubility. mdpi.comnih.gov For instance, the solubility of hesperetin (B1673127) is significantly increased in its 7-O-glucoside form compared to the aglycone. nih.gov

Further modifications can be made to the sugar part of the molecule. For example, acylated flavone glucosides have been synthesized, and their complexation properties studied. nih.govacs.org The introduction of an acyl group, such as a malonyl group, to the glycoside can potentially increase the stability of metal-flavonoid complexes. acs.org

Enzymatic acylation is a highly selective method for modifying flavonoid glycosides. Proteases like subtilisin have been used to acylate rutin, a flavonoid glycoside, with high regioselectivity on its glucose moiety. academicjournals.org Such modifications can alter the physicochemical properties and bioavailability of the parent compound. academicjournals.org

Preclinical Metabolism and Bioavailability of Flavanone 7 O Glucoside in Animal Models and in Vitro Systems

Enzymatic Biotransformation Pathways (e.g., Deglycosylation by β-Glucosidases, Glucuronidation, Sulfation)

The biotransformation of flavanone (B1672756) 7-O-glucosides is a multi-step process involving several key enzymatic reactions. The initial and most crucial step is deglycosylation, the removal of the glucose molecule, which is primarily carried out by β-glucosidases. mdpi.comfrontiersin.org These enzymes are present in the small intestine (e.g., lactase-phlorizin hydrolase) and are also produced by gut microbiota. cambridge.org The hydrolysis of the glycosidic bond yields the aglycone, which is more readily absorbed. nih.gov

Once the aglycone is absorbed into the enterocytes (intestinal cells) and subsequently transported to the liver, it undergoes extensive phase II metabolism. mdpi.comoregonstate.edu This involves conjugation reactions that increase the water solubility of the compounds, facilitating their excretion. mdpi.com The main phase II reactions are:

Glucuronidation: This is a major pathway where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the flavonoid. caldic.comnih.gov For flavanones, glucuronidation often occurs at the 7-hydroxyl position. nih.govnih.gov Studies have identified specific UGT isozymes responsible for these reactions. nih.gov

Sulfation: This process, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfate (B86663) group. mdpi.comcaldic.com In some cases, sulfation can be a more prominent pathway than glucuronidation, depending on the specific flavanone and the site of absorption. cambridge.org

Methylation: Catechol-O-methyltransferase (COMT) can methylate ortho-hydroxyl groups on the flavanone structure, which also aids in their eventual renal excretion. mdpi.com

Following these conjugation reactions, the metabolites—such as O-glucuronides and O-sulfates—are the primary forms found circulating in the plasma. physiology.orgnih.gov The original flavanone glycoside is rarely detected in the bloodstream. nih.gov

Role of Gut Microbiota in Flavanone 7-O-Glucoside Metabolism (In Vitro Fermentation Studies, Animal Studies)

The gut microbiota plays a pivotal role in the metabolism and bioavailability of flavanone 7-O-glucosides. cambridge.orgresearchgate.net Most flavonoid glycosides are not absorbed in the small intestine and pass to the colon, where they are acted upon by a vast array of microbial enzymes. oregonstate.edu

Deglycosylation: The primary action of the gut microbiota is the hydrolysis of the glycosidic bond. researchgate.netoregonstate.edu Various bacterial species possess β-glucosidases that cleave the glucose moiety from flavanone 7-O-glucosides, releasing the aglycone. nih.gov This step is essential for the absorption of many flavonoids that are not hydrolyzed by intestinal enzymes. oregonstate.edu

In vitro fermentation studies have demonstrated the capacity of human fecal microbiota to metabolize flavonoids. For example, studies have shown that incubating flavanone 7-O-glucosides with fecal slurries leads to the production of their corresponding aglycones and other metabolites. frontiersin.org These studies also reveal that flavonoids can modulate the composition of the gut microbiota itself, for instance, by increasing the relative abundance of beneficial bacteria like Bifidobacterium and Lactobacillus. frontiersin.org

Animal studies , particularly those comparing germ-free and conventional animals, have confirmed the essential role of the gut microbiota. In germ-free rats, ingested flavonoid glycosides are largely excreted unchanged in the feces, whereas in rats with a normal gut microbiome, the glycosides are hydrolyzed and the resulting aglycones and their metabolites are absorbed. nih.govtandfonline.com

Beyond simple deglycosylation, the gut microbiota is responsible for further catabolism of the flavanone structure, including ring-fission, which breaks down the flavonoid's characteristic C-ring. nih.govfrontiersin.org This leads to the formation of various smaller phenolic acids and other catabolites. tandfonline.comresearchgate.net

Identification and Characterization of Metabolites and Catabolites (e.g., O-Diglucuronides, O-Disulfates, Ring-Fission Products)

Following oral intake, flavanone 7-O-glucosides are transformed into a diverse array of metabolites and catabolites. The parent glycoside is rarely found in systemic circulation. nih.gov Instead, after enzymatic deglycosylation and absorption, the resulting aglycones are extensively modified through phase II conjugation.

The major metabolites identified in human plasma and urine are glucuronide and sulfate conjugates of the flavanone aglycone. nih.govcambridge.org Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the precise identification of these compounds. For example, after consumption of orange juice, the primary metabolites of naringenin (B18129) and hesperetin (B1673127) (derived from their rutinoside forms) are their 7-O- and 4'-O-monoglucuronides and 7-O- and 3'-O-monoglucuronides, respectively. nih.gov

In addition to single conjugates, more complex forms are also produced:

Diglucuronides: These are molecules where two glucuronic acid moieties are attached to the flavanone structure. nih.govmdpi.com

Sulfoglucuronides: These are hybrid conjugates containing both a sulfate and a glucuronic acid group. nih.govtandfonline.com

O-Disulfates: While less common, the formation of two sulfate conjugates on a single flavanone molecule can also occur.

Future Research Directions and Translational Perspectives for Flavanone 7 O Glucoside Research

Development of Advanced Methodologies for High-Throughput Screening and Analysis

The identification and quantification of flavanone (B1672756) 7-O-glucosides in complex plant extracts and biological samples are fundamental to advancing research. Future efforts will likely focus on the development and refinement of high-throughput screening (HTS) and analytical methodologies.